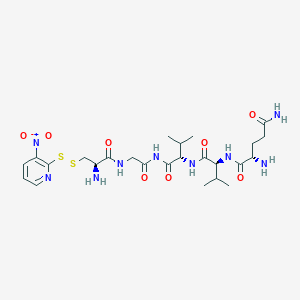

Gln-val-val-cys(npys)-gly-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound Gln-val-val-cys(npys)-gly-NH2 is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, nitro, and disulfide groups, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the disulfide bond: This can be achieved by reacting thiol-containing intermediates under oxidative conditions.

Peptide bond formation: This involves coupling amino acids or peptide fragments using reagents such as carbodiimides or other peptide coupling agents.

Introduction of the nitro group: This can be done through nitration reactions using reagents like nitric acid or nitronium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Use of automated peptide synthesizers: for efficient peptide bond formation.

Optimization of reaction conditions: such as temperature, solvent, and pH to ensure high yield and minimal side reactions.

Purification techniques: such as chromatography to isolate the desired product from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Applications De Recherche Scientifique

Biochemical Studies

Mechanism of Action :

The compound acts as an affinity analog for calpain substrates, which are crucial in cellular signaling and proteolytic processes. The Npys modification enhances its reactivity towards specific targets, allowing for selective interactions with calpain enzymes.

Case Study :

Research has demonstrated that Gln-Val-Val-Cys(Npys)-Gly-NH2 effectively inhibits calpain activity in vitro, leading to insights into calcium-dependent proteolysis. This inhibition can be critical for understanding cellular mechanisms in neurodegenerative diseases where calpain is implicated .

| Study Focus | Findings |

|---|---|

| Calpain Inhibition | Significant reduction in substrate cleavage when treated with this compound. |

Pharmacological Applications

Anticancer Potential :

Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Neuroprotective Effects :

Emerging evidence suggests that the compound may possess neuroprotective properties by inhibiting neuroinflammation and oxidative stress, which are significant factors in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have shown that this compound has antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity highlights its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mécanisme D'action

The mechanism of action of this compound depends on its specific application. For example:

In biological systems: , the disulfide bond can undergo redox reactions, which can modulate protein function.

In medicinal chemistry: , the nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gln-val-val-cys(npys)-gly-NH2: is similar to other peptide-based compounds with disulfide bonds and nitro groups.

Uniqueness

- The presence of both a nitro group and a disulfide bond in the same molecule is relatively rare, making this compound unique. This combination of functional groups can impart distinct chemical and biological properties, such as redox activity and potential for bioconjugation.

Propriétés

Numéro CAS |

134152-14-0 |

|---|---|

Formule moléculaire |

C25H39N9O8S2 |

Poids moléculaire |

657.8 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-22(38)14(26)7-8-17(28)35)23(39)31-18(36)10-30-21(37)15(27)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26-27H2,1-4H3,(H2,28,35)(H,30,37)(H,32,38)(H,33,40)(H,31,36,39)/t14-,15-,19-,20-/m0/s1 |

Clé InChI |

MMDCGJKQVAIXIF-SLUIBLPYSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)N |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N |

Séquence |

QVVXG |

Synonymes |

Gln-Val-Val-Cys(NpyS)-Gly-NH2 glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.